molecular formula C34H52N2O2 B1666041 Anipamil CAS No. 83200-10-6

Anipamil

Numéro de catalogue B1666041
Numéro CAS: 83200-10-6
Poids moléculaire: 520.8 g/mol
Clé InChI: PHFDAOXXIZOUIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anipamil is a calcium channel blocker, specifically of the phenylalkylamine type . This type is separate from its more common cousin Dihydropyridine. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker .


Synthesis Analysis

Anipamil and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix . This could be achieved by reducing NM-MyHC content or increasing the synthesis of SM-MyHC expression .


Molecular Structure Analysis

The molecular formula of Anipamil is C34H52N2O2 . The InChIKey is PHFDAOXXIZOUIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The antiarrhythmic actions of Anipamil appeared to depend upon calcium antagonism which may have reduced arrhythmias by a combination of anti-ischemic and direct anti-arrhythmic actions .


Physical And Chemical Properties Analysis

The molar mass of Anipamil is 520.802 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Anipamil is a calcium channel blocker , specifically of the phenylalkylamine type . It primarily targets voltage-dependent calcium channels (VDCCs) . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions including muscle contraction and neurotransmitter release.

Mode of Action

Anipamil, like other calcium channel blockers, works by binding to VDCCs and inhibiting the influx of calcium ions into cells . This action leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of smooth muscle cells in the heart and blood vessels . It is able to do this by bonding to the myocardium tighter than verapamil .

Pharmacokinetics

These typically include oral administration, wide distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

Anipamil’s action results in a decrease in the contractility of heart and vascular smooth muscle cells, leading to a reduction in heart rate and blood pressure . In addition, Anipamil has been shown to prevent the thickening of aortic muscles in hypertensive rabbits . It does this by causing a decrease in the proliferation of smooth muscle cells and an increase in their differentiation .

Action Environment

The efficacy and stability of Anipamil, like many other drugs, can be influenced by various environmental factors. While specific studies on Anipamil are limited, research on other calcium channel blockers suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of these drugs

Safety and Hazards

Anipamil is toxic if swallowed and may cause an allergic skin reaction . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It is advised to be used only for scientific research and development and not for use in humans or animals .

Propriétés

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDAOXXIZOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868699
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anipamil

CAS RN

83200-10-6, 85247-61-6, 85247-63-8
Record name Anipamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83200-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anipamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anipamil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIPAMIL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anipamil
Reactant of Route 2
Reactant of Route 2
Anipamil
Reactant of Route 3
Reactant of Route 3
Anipamil
Reactant of Route 4
Reactant of Route 4
Anipamil
Reactant of Route 5
Reactant of Route 5
Anipamil
Reactant of Route 6
Reactant of Route 6
Anipamil

Q & A

A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]

A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]

ANone: The abstracts do not provide spectroscopic data for anipamil. Refer to specialized chemical literature or databases for such information.

ANone: The provided research focuses on anipamil's biological activity rather than its material properties.

ANone: The provided research does not suggest any catalytic properties for anipamil. Its primary mode of action is pharmacological, focusing on modulating calcium channels.

ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on anipamil.

A: One study describes the development of mechanically stable solid formulations of anipamil using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of anipamil hydrochloride using phospholipids. []

ANone: The provided research primarily focuses on the pharmacological aspects of anipamil and does not delve into specific SHE regulations.

A: A study describes a high-pressure liquid chromatography method for determining anipamil concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that anipamil, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]

A: Anipamil is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []

A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study anipamil's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated anipamil's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied anipamil's in vivo antiplatelet properties. []* Anesthetized rats: Assessed anipamil's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of anipamil to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated anipamil's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed anipamil's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied anipamil's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined anipamil's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated anipamil's ability to prevent myocardial calcium overload and necroses. []

A: Yes, an open group comparison study evaluated the antihypertensive efficacy of anipamil in patients with mild to moderate hypertension. [] The study demonstrated that anipamil effectively lowered blood pressure in a dose-dependent manner.

ANone: The provided research does not specifically address resistance mechanisms to anipamil.

A: The research primarily focuses on oral and intravenous administration of anipamil. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []

ANone: The provided abstracts primarily focus on anipamil's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.

ANone: The research on anipamil appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.

A: The research on anipamil showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.